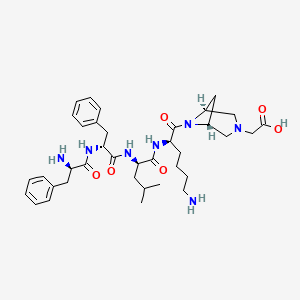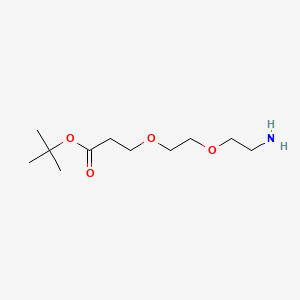
tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
描述
Amino-PEG2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates.
作用机制
Target of Action
Amino-PEG2-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .
Mode of Action
The amino group in Amino-PEG2-t-butyl ester is reactive with its targets, forming covalent bonds . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution in the body.
Action Environment
The action of Amino-PEG2-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could vary depending on the acidity of its environment.
生化分析
Biochemical Properties
Amino-PEG2-t-butyl ester plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), making it an excellent candidate for forming stable amide bonds with proteins and other biomolecules . The tert-butyl ester group can be selectively removed under acidic conditions to expose the free carboxyl group, allowing further functionalization . This compound interacts with various enzymes and proteins, facilitating the formation of conjugates that can be used in targeted drug delivery and diagnostic applications .
Cellular Effects
Amino-PEG2-t-butyl ester influences various cellular processes by modifying the surface properties of cells and enhancing the delivery of therapeutic agents. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of bioactive molecules to cell surfaces . The presence of the amino group allows for the conjugation of peptides, proteins, and other biomolecules, which can modulate cellular functions and improve the efficacy of therapeutic interventions .
Molecular Mechanism
The molecular mechanism of action of Amino-PEG2-t-butyl ester involves its ability to form stable covalent bonds with biomolecules through its reactive amino group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the conjugated molecule . Additionally, the removal of the tert-butyl ester group under acidic conditions exposes the carboxyl group, enabling further functionalization and interaction with other biomolecules . These binding interactions can result in changes in gene expression and cellular behavior, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG2-t-butyl ester can change over time due to its stability and degradation properties. This compound is generally stable under ambient conditions but can degrade when exposed to acidic or basic environments . Long-term studies have shown that Amino-PEG2-t-butyl ester can maintain its functional properties for extended periods, making it suitable for in vitro and in vivo applications . The degradation of the tert-butyl ester group can influence the compound’s activity and effectiveness over time .
Dosage Effects in Animal Models
The effects of Amino-PEG2-t-butyl ester vary with different dosages in animal models. At lower doses, this compound can effectively enhance the delivery of therapeutic agents without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions, including cytotoxicity and changes in cellular function . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
Amino-PEG2-t-butyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation and functionalization . The compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in these pathways . The presence of the amino group allows for the formation of stable conjugates with biomolecules, which can alter the metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of Amino-PEG2-t-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The presence of the PEG linker enhances its solubility and bioavailability, facilitating its transport across cell membranes and within tissues .
Subcellular Localization
Amino-PEG2-t-butyl ester exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVHGTLMLORWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
872340-65-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-(1,1-dimethylethoxy)-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872340-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
233.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-95-8 | |
| Record name | 1,1-Dimethylethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



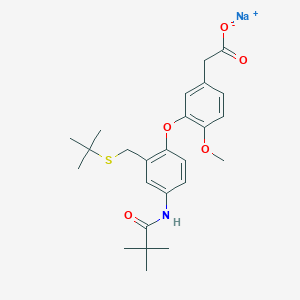
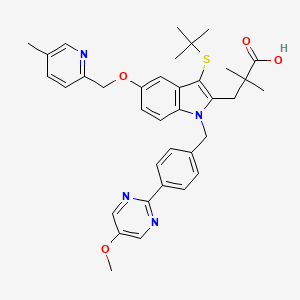

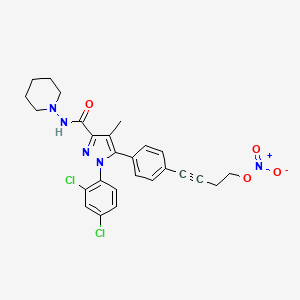
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
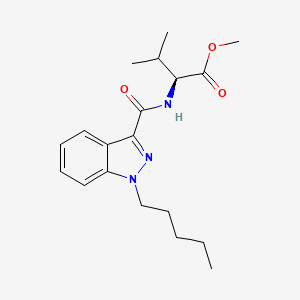
![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)
